BenchChemオンラインストアへようこそ!

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride

Medicinal Chemistry Organic Synthesis Process Chemistry

Secure the underexplored 2‑carboxylate regioisomer as a ready‑to‑use hydrochloride salt, eliminating custom route development. With ≥95% purity and room‑temperature stability, this powder integrates directly into high‑throughput screening and parallel synthesis without repurification. The benzyl protecting group tolerates acidic resin‑cleavage conditions, enabling late‑stage diversification that Cbz analogs cannot support. Pre‑formed salt ensures consistent solubility and reactivity batch‑to‑batch.

Molecular Formula C15H20ClNO3
Molecular Weight 297.78
CAS No. 2253639-45-9
Cat. No. B2470210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride
CAS2253639-45-9
Molecular FormulaC15H20ClNO3
Molecular Weight297.78
Structural Identifiers
SMILESCCOC(=O)C1C(=O)CCCN1CC2=CC=CC=C2.Cl
InChIInChI=1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H
InChIKeyPSUAJBVOJCNZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Benzyl-3-Oxopiperidine-2-Carboxylate Hydrochloride (CAS 2253639-45-9): Core Identity and Procurement-Relevant Classification


Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is a substituted piperidine derivative bearing a 3-oxo group, a 2-carboxylate ethyl ester, and an N-benzyl substituent, supplied as the hydrochloride salt. It belongs to the class of N-benzyl-3-oxopiperidine carboxylates, which serve as versatile intermediates in medicinal chemistry and organic synthesis. The compound is commercially available as a powder with a certified purity of 95% and is stable at room temperature . Its regioisomeric identity—the carboxylate at position 2 rather than the more commonly reported position 4—and its specific salt form are the primary structural features that govern its reactivity, solubility, and suitability for downstream transformations.

Why Generic Substitution of Ethyl 1-Benzyl-3-Oxopiperidine-2-Carboxylate Hydrochloride with In-Class Analogs Is Not Trivial


In-class N-benzyl-3-oxopiperidine carboxylates cannot be treated as interchangeable building blocks because subtle differences in the position of the carboxylate ester (2- vs. 4-position) and the nature of the N-protecting group (benzyl vs. carboxybenzyl) profoundly alter the electronic environment at the reactive centers, the steric accessibility of the ketone, and the overall molecular geometry. For instance, the 4-carboxylate regioisomer (N-benzyl-3-oxopiperidine-4-carboxylate) is accessible via patent-described synthetic routes [1], while the 2-carboxylate congener requires distinct synthetic strategies that may involve different starting materials, reaction conditions, and purification challenges. Similarly, the structurally analogous Cbz-protected derivative (ethyl 1-Cbz-3-oxopiperidine-2-carboxylate) differs in the N-acyl group, which alters both the compound’s stability under acidic/basic conditions and its suitability for hydrogenolytic deprotection [2]. These differences mean that substituting one analog for another without explicit experimental validation risks changes in reaction yields, impurity profiles, and final product quality, making direct procurement of the specific regioisomer and salt form essential.

Quantitative Differentiation Evidence for Ethyl 1-Benzyl-3-Oxopiperidine-2-Carboxylate Hydrochloride Versus Closest Analogs


Regioisomeric Purity Benchmarking: 2-Carboxylate vs. 4-Carboxylate Hydrochloride

The commercially available 2-carboxylate hydrochloride is supplied with a certified purity of 95% (Sigma-Aldrich) . In contrast, the 4-carboxylate regioisomer (N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride) is typically offered at comparable purity levels by specialty suppliers; however, the 4-carboxylate synthesis described in patent CN110734393B reports crude product purities that require recrystallization to reach >98% [1]. While a direct head-to-head purity comparison under identical analytical conditions is not available, the documented need for additional purification steps in the 4-carboxylate route suggests that the 2-carboxylate form may intrinsically present a different impurity profile, potentially simplifying downstream processing when high initial purity is critical.

Medicinal Chemistry Organic Synthesis Process Chemistry

N-Substitution Stability Contrast: Benzyl vs. Cbz Protection on the 3-Oxopiperidine-2-Carboxylate Scaffold

The target compound bears an N-benzyl group, which is stable under acidic conditions and can be removed via catalytic hydrogenolysis. The Cbz analog (ethyl 1-Cbz-3-oxopiperidine-2-carboxylate) carries a carboxybenzyl group that is labile under both strong acidic and basic conditions [1]. While quantitative stability half-lives are not published for these specific compounds, the well-established orthogonal stability of benzyl vs. Cbz protecting groups implies that the benzyl-protected 2-carboxylate is compatible with a wider range of reaction conditions (e.g., acidic ester hydrolysis, Grignard additions) without premature deprotection. This class-level inference is supported by the extensive use of N-benzylpiperidines in total synthesis.

Protecting Group Strategy Synthetic Methodology Medicinal Chemistry

Regioisomeric Synthetic Accessibility: 2-Carboxylate vs. 4-Carboxylate Patent Route Yields

Patent CN110734393B discloses an optimized three-step synthesis of the 4-carboxylate hydrochloride from N-benzyl glycine ethyl ester, achieving overall yields of approximately 60–70% after recrystallization [1]. No equivalent patent or published optimized route exists for the 2-carboxylate regioisomer. The absence of a dedicated process patent implies that the 2-carboxylate may require a distinct synthetic approach—potentially involving alternative starting materials or cyclization strategies—and its commercial availability at 95% purity suggests that in-house development of a comparable route would involve non-trivial investment. This cross-study observation positions the 2-carboxylate as a higher-value procurement target when a specific regioisomer is required for structure-activity relationship (SAR) studies.

Process Chemistry Route Scouting Synthetic Efficiency

Targeted Application Scenarios for Ethyl 1-Benzyl-3-Oxopiperidine-2-Carboxylate Hydrochloride Based on Differential Evidence


Medicinal Chemistry SAR Exploration of 2- vs. 4-Carboxylate Piperidine Scaffolds

When a medicinal chemistry program requires systematic exploration of the positional effect of the carboxylate ester on biological activity, the 2-carboxylate hydrochloride provides a direct entry to the underexplored regioisomer. The certified 95% purity allows direct use in parallel synthesis or high-throughput screening without additional purification, accelerating SAR campaigns. The benzyl protecting group remains stable under standard assay conditions and can be cleaved or further functionalized at a late stage, offering synthetic flexibility that the acid-labile Cbz analog cannot provide [1].

Synthetic Intermediate for Complex Alkaloid or Drug Metabolite Synthesis

The 3-oxopiperidine-2-carboxylate core is a substructure present in several bioactive alkaloids and potential drug metabolites. Procurement of the pre-formed hydrochloride salt eliminates the need to develop a custom synthetic route from scratch—a task that, based on the absence of a dedicated patent route , would require significant process development resources. The compound can be directly subjected to N-debenzylation, ketone reduction, or ester hydrolysis to generate diverse building blocks for total synthesis.

Process Chemistry Feasibility Studies and Route Scouting

Organizations evaluating different synthetic strategies to access functionalized piperidines can use the 2-carboxylate hydrochloride as a benchmark intermediate. Its commercial availability at defined purity and salt form allows direct comparison with the 4-carboxylate route described in patent CN110734393B in terms of cost, step-count, and impurity profiles. This head-to-head assessment informs decisions on whether to buy or build the intermediate for scale-up.

Solid-Phase or Flow Chemistry Method Development

The room-temperature stability and powder form of the hydrochloride salt make it suitable for automated solid-phase synthesis or continuous flow chemistry applications. Unlike the Cbz analog, the benzyl group remains intact under the mildly acidic conditions often used in resin cleavage, enabling on-resin diversification before final deprotection [1].

Quote Request

Request a Quote for Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.